molecular formula C9H8ClNO B1367021 1-Chloro-4-(2-isocyanatoethyl)benzene CAS No. 55121-08-9

1-Chloro-4-(2-isocyanatoethyl)benzene

Cat. No.: B1367021
CAS No.: 55121-08-9
M. Wt: 181.62 g/mol
InChI Key: UFGOQTFPJKUOBH-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-isocyanatoethyl)benzene is an organic compound with the molecular formula C₉H₈ClNO. It is also known as p-Chlorophenethyl isocyanate. This compound features a benzene ring substituted with a chlorine atom and an isocyanatoethyl group. It is used in various chemical reactions and industrial applications due to its reactive isocyanate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(2-isocyanatoethyl)benzene can be synthesized through the reaction of 1-chloro-4-(2-aminomethyl)benzene with phosgene. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve low temperatures to control the reactivity of phosgene.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process ensures high yield and purity of the final product. Safety measures are crucial due to the toxic nature of phosgene.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(2-isocyanatoethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols.

    Addition reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines, alcohols, and water, forming ureas, urethanes, and carbamic acids, respectively.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Addition reactions: Reagents include primary and secondary amines, alcohols, and water. These reactions typically occur at room temperature or slightly elevated temperatures.

Major Products Formed

    Nucleophilic substitution: Products include substituted benzene derivatives.

    Addition reactions: Products include ureas, urethanes, and carbamic acids.

Scientific Research Applications

1-Chloro-4-(2-isocyanatoethyl)benzene is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a reagent for modifying biomolecules, such as proteins, through the formation of stable urea linkages.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 1-chloro-4-(2-isocyanatoethyl)benzene involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as cross-linking in polymers and modification of biomolecules. The molecular targets include compounds with active hydrogen atoms, such as amines and alcohols.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(2-aminomethyl)benzene: Similar structure but contains an amino group instead of an isocyanate group.

    1-Chloro-4-(2-hydroxyethyl)benzene: Contains a hydroxyethyl group instead of an isocyanatoethyl group.

    1-Chloro-4-(2-methoxyethyl)benzene: Contains a methoxyethyl group instead of an isocyanatoethyl group.

Uniqueness

1-Chloro-4-(2-isocyanatoethyl)benzene is unique due to its isocyanate group, which imparts high reactivity towards nucleophiles. This makes it valuable in applications requiring the formation of stable covalent bonds, such as in polymer cross-linking and biomolecule modification.

Properties

IUPAC Name

1-chloro-4-(2-isocyanatoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGOQTFPJKUOBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496146
Record name 1-Chloro-4-(2-isocyanatoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55121-08-9
Record name 1-Chloro-4-(2-isocyanatoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-(2-isocyanatoethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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